molecular formula C19H19F4NO2 B4772619 N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE

N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE

Cat. No.: B4772619
M. Wt: 369.4 g/mol
InChI Key: DTLINTIYEXNUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide core substituted with a 3,5-dimethylphenyl group and a tetrafluoropropoxy methyl group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F4NO2/c1-12-7-13(2)9-16(8-12)24-17(25)15-5-3-14(4-6-15)10-26-11-19(22,23)18(20)21/h3-9,18H,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLINTIYEXNUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions to form the benzamide core.

    Introduction of the 3,5-Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the benzamide core is reacted with 3,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Tetrafluoropropoxy Methyl Group: This step involves the reaction of the intermediate compound with a tetrafluoropropyl halide under nucleophilic substitution conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrafluoropropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE can be compared with similar compounds to highlight its uniqueness:

    N-(3,5-Dimethylphenyl)benzamide: Lacks the tetrafluoropropoxy group, resulting in different chemical and biological properties.

    4-(Tetrafluoropropoxy)methylbenzamide: Lacks the 3,5-dimethylphenyl group, leading to variations in reactivity and applications.

    N-(3,5-Dimethylphenyl)-4-methylbenzamide: Similar structure but without the fluorinated group, affecting its stability and interactions.

These comparisons emphasize the unique combination of substituents in N1-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE, which contribute to its distinct properties and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3,5-DIMETHYLPHENYL)-4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.